molecular formula C20H20FN5O3S2 B2961260 2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1207016-11-2

2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2961260
CAS RN: 1207016-11-2
M. Wt: 461.53
InChI Key: BADJBOSAZDRQPX-UHFFFAOYSA-N
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Description

2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H20FN5O3S2 and its molecular weight is 461.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis and Biological Activities of Novel 1,3,4-Thiadiazole Amide Derivatives Containing Piperazine : This study focuses on the synthesis of novel 1,3,4-thiadiazole amide compounds containing piperazine, which demonstrates significant inhibitory effects on various biological targets. These compounds show potential as therapeutic agents due to their biological activities (Xia, 2015).

Antimicrobial Properties

  • Synthesis and Antibacterial Evaluation of Isoxazolinyl Oxazolidinones : Research on a series of N-(3-{3-fluoro-4-[4-(3-aryl-4,5-dihydro-isoxazole-5-carbonyl)-piperazin-1-yl]-phenyl}-2-oxo-oxazolidin-5-ylmethyl)-acetamide compounds, which demonstrate significant antibacterial activity against resistant Gram-positive and Gram-negative bacteria (Varshney, Mishra, Shukla, Sahu, 2009).

Antipsychotic Potential

  • Conformationally Constrained Butyrophenones with Affinity for Dopamine and Serotonin Receptors : A study examining butyrophenones with various piperazine and piperidine moieties, indicating potential as antipsychotic agents. The research highlights the importance of structural modification for biological activity (Raviña, Casariego, Masaguer, Fontenla, Montenegro, Rivas, Loza, Enguix, Villazón, Cadavid, Demontis, 2000).

Anti-Cancer Activity

  • Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : This research demonstrates the synthesis of compounds with significant anticancer activity, particularly against lung cancer. It highlights the potential use of such compounds in cancer therapy (Hammam, El-Salam, Mohamed, Hafez, 2005).

Anticonvulsant Activities

  • Synthesis and Anticonvulsant Activities of Alpha-Heterocyclic Alpha-Acetamido-N-Benzylacetamide Derivatives : This study explores alpha-acetamido-N-benzylacetamides with heteroaromatic groups, showing excellent protection against seizures. This points to their potential as anticonvulsant drugs (Kohn, Sawhney, Bardel, Robertson, Leander, 1993).

Antimicrobial and Anti-Cancer Screening

  • Synthesis, SAR, In-Silico Appraisal and Anti-Microbial Study of Substituted 2-Aminobenzothiazoles Derivatives : This paper discusses the antimicrobial and anticancer activity of various derivatives, providing insights into their potential therapeutic applications (Anuse, Mali, Thorat, Yamgar, Chaudhari, 2019).

properties

IUPAC Name

2-[[5-[4-(2-fluorobenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O3S2/c21-16-6-2-1-5-15(16)18(28)25-7-9-26(10-8-25)19-23-24-20(31-19)30-13-17(27)22-12-14-4-3-11-29-14/h1-6,11H,7-10,12-13H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BADJBOSAZDRQPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-(4-(2-fluorobenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

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